molecular formula C5H6N2OS B13802746 Ethanone,1-(2-thiazolyl)-,oxime(9ci)

Ethanone,1-(2-thiazolyl)-,oxime(9ci)

Cat. No.: B13802746
M. Wt: 142.18 g/mol
InChI Key: MARLTXFMRHPTOA-DAXSKMNVSA-N
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Description

Ethanone,1-(2-thiazolyl)-,oxime(9ci) is a chemical compound with the molecular formula C5H6N2OS It is known for its unique structure, which includes a thiazole ring and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(2-thiazolyl)-,oxime(9ci) typically involves the reaction of 2-thiazolyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of Ethanone,1-(2-thiazolyl)-,oxime(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(2-thiazolyl)-,oxime(9ci) undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are employed.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated thiazole derivatives.

Scientific Research Applications

Ethanone,1-(2-thiazolyl)-,oxime(9ci) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethanone,1-(2-thiazolyl)-,oxime(9ci) involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiazole: Similar structure but lacks the oxime group.

    1-(4,5-Dihydro-2-thiazolyl)ethanone: Similar thiazole ring but different functional groups.

Uniqueness

Ethanone,1-(2-thiazolyl)-,oxime(9ci) is unique due to the presence of both the thiazole ring and the oxime group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

(NZ)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C5H6N2OS/c1-4(7-8)5-6-2-3-9-5/h2-3,8H,1H3/b7-4-

InChI Key

MARLTXFMRHPTOA-DAXSKMNVSA-N

Isomeric SMILES

C/C(=N/O)/C1=NC=CS1

Canonical SMILES

CC(=NO)C1=NC=CS1

Origin of Product

United States

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